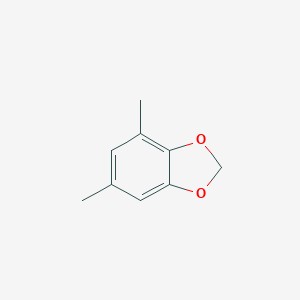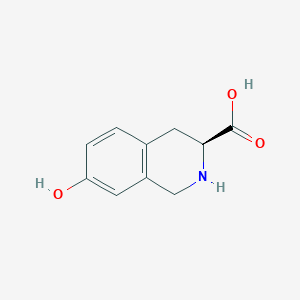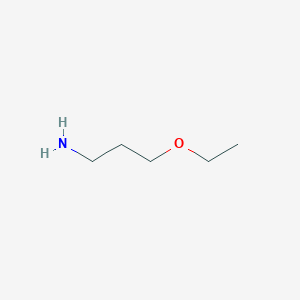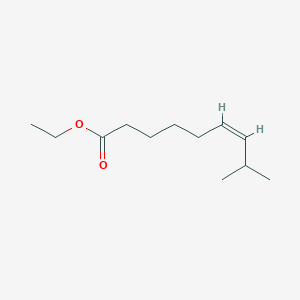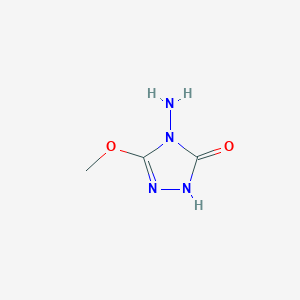
4-amino-3-methoxy-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-3-methoxy-1H-1,2,4-triazol-5-one (AMT) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. AMT is a heterocyclic compound that contains a triazole ring and an amino group, which makes it a versatile molecule for various applications.
Wirkmechanismus
The mechanism of action of 4-amino-3-methoxy-1H-1,2,4-triazol-5-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. 4-amino-3-methoxy-1H-1,2,4-triazol-5-one has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleic acids. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
4-amino-3-methoxy-1H-1,2,4-triazol-5-one has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, 4-amino-3-methoxy-1H-1,2,4-triazol-5-one has been found to modulate the immune system by enhancing the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-amino-3-methoxy-1H-1,2,4-triazol-5-one in lab experiments is its versatility. It can be used in various assays, including antimicrobial, antiviral, and anticancer assays. Another advantage is its stability, which allows for long-term storage and use. However, one of the limitations of using 4-amino-3-methoxy-1H-1,2,4-triazol-5-one is its toxicity, which can affect the results of experiments if not carefully controlled.
Zukünftige Richtungen
There are several future directions for the study of 4-amino-3-methoxy-1H-1,2,4-triazol-5-one. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential applications of 4-amino-3-methoxy-1H-1,2,4-triazol-5-one in materials science, such as the development of new catalysts and sensors. In addition, further studies are needed to fully understand the mechanism of action of 4-amino-3-methoxy-1H-1,2,4-triazol-5-one and its potential applications in medicine and agriculture.
Conclusion:
In conclusion, 4-amino-3-methoxy-1H-1,2,4-triazol-5-one is a versatile compound that has gained significant attention in scientific research due to its unique properties and potential applications. It can be synthesized through different methods and has been investigated for its antimicrobial, antiviral, and anticancer properties. Although its mechanism of action is not fully understood, it has been found to inhibit enzymes involved in various cellular processes. 4-amino-3-methoxy-1H-1,2,4-triazol-5-one has various biochemical and physiological effects, and its versatility makes it a useful compound for various lab experiments. However, its toxicity should be carefully controlled to avoid affecting the results of experiments. Further studies are needed to fully understand the potential applications of 4-amino-3-methoxy-1H-1,2,4-triazol-5-one in different fields.
Synthesemethoden
4-amino-3-methoxy-1H-1,2,4-triazol-5-one can be synthesized through different methods, including the reaction between hydrazine and ethyl acetoacetate, followed by the reaction with methoxyamine hydrochloride. Another method is the reaction between 3-amino-1,2,4-triazole and dimethyl sulfate, followed by the reaction with hydroxylamine hydrochloride. The synthesis of 4-amino-3-methoxy-1H-1,2,4-triazol-5-one is a complex process that requires careful attention to the reaction conditions and the purity of the reagents.
Wissenschaftliche Forschungsanwendungen
4-amino-3-methoxy-1H-1,2,4-triazol-5-one has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-amino-3-methoxy-1H-1,2,4-triazol-5-one has been found to have antimicrobial, antiviral, and anticancer properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 4-amino-3-methoxy-1H-1,2,4-triazol-5-one has also been found to have antiviral activity against herpes simplex virus type 1 and 2. In addition, 4-amino-3-methoxy-1H-1,2,4-triazol-5-one has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
135301-94-9 |
|---|---|
Produktname |
4-amino-3-methoxy-1H-1,2,4-triazol-5-one |
Molekularformel |
C3H6N4O2 |
Molekulargewicht |
130.11 g/mol |
IUPAC-Name |
4-amino-3-methoxy-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C3H6N4O2/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8) |
InChI-Schlüssel |
UECCLQSUXFGKMV-UHFFFAOYSA-N |
SMILES |
COC1=NNC(=O)N1N |
Kanonische SMILES |
COC1=NNC(=O)N1N |
Synonyme |
3H-1,2,4-Triazol-3-one,4-amino-2,4-dihydro-5-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



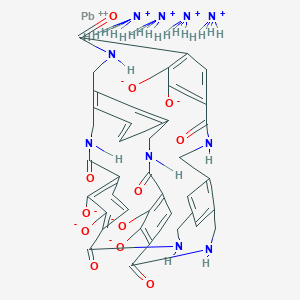
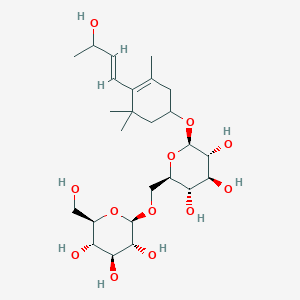
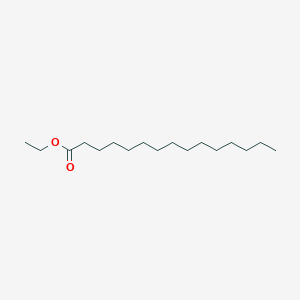
![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)
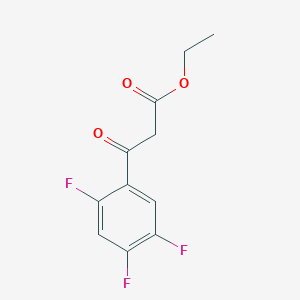
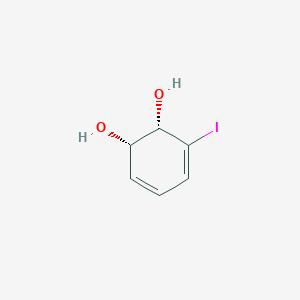
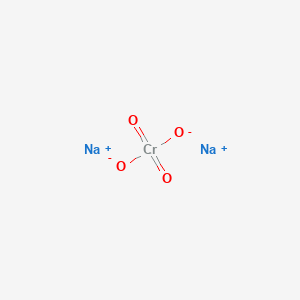
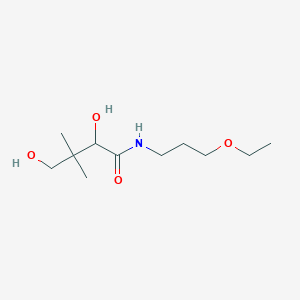
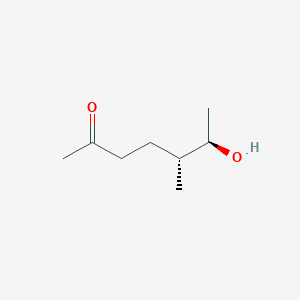
![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)
